

Comparative study of Isoamylamine and its structural isomers

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Compound of Interest

Compound Name: *Isoamylamine*

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A Comparative Guide to **Isoamylamine** and Its Structural Isomers

Introduction

Isoamylamine, systematically named 3-methylbutan-1-amine, is a primary aliphatic amine with the molecular formula $C_5H_{13}N$.^[1] Like other simple amines, it is a colorless, flammable liquid with a characteristic ammonia-like odor.^{[2][3]} Structural isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit significantly different physical, chemical, and biological properties. This guide provides a comparative analysis of **isoamylamine** and three of its key primary amine structural isomers: n-pentylamine, sec-pentylamine, and neopentylamine. These isomers are selected to illustrate the effects of linear, branched, and sterically hindered structures on the amine's properties. This comparison is essential for researchers in drug development and organic synthesis, where isomer selection can critically influence reaction outcomes and biological activity.

Physicochemical Properties

The structure of an amine, including the degree of branching and the position of the amino group, has a profound impact on its physical properties. Generally, primary amines like those discussed here can engage in intermolecular hydrogen bonding, leading to higher boiling points than alkanes of similar molecular weight.^[4] However, increased branching tends to lower the boiling point due to a decrease in surface area available for van der Waals interactions.

Property	Isoamylamine	n-Pentylamine	sec-Pentylamine	Neopentylamine
IUPAC Name	3-Methylbutan-1-amine	Pentan-1-amine	Pentan-2-amine	2,2-Dimethylpropan-1-amine
Structure	$(\text{CH}_3)_2\text{CHCH}_2\text{CH}_2\text{NH}_2$	$\text{CH}_3(\text{CH}_2)_4\text{NH}_2$	$\text{CH}_3\text{CH}(\text{NH}_2)\text{CH}_2\text{CH}_2\text{CH}_3$	$(\text{CH}_3)_3\text{CCH}_2\text{NH}_2$
CAS Number	107-85-7[5]	110-58-7	41444-43-3[6]	5813-64-9[7]
Molecular Weight (g/mol)	87.16[5]	87.16[4]	87.16[6]	87.16[7]
Boiling Point (°C)	95-97[2]	104[8]	92.7[6]	83[7]
Melting Point (°C)	-60[9]	-55[8]	N/A	-70 (estimate) [10]
Density (g/mL at 25°C)	0.751[2]	0.752[8]	0.757[6]	0.745[7]
pKa (at 25°C)	10.60[3]	10.63	N/A	N/A
Water Solubility	Miscible[9]	Soluble[11]	N/A	Soluble[12]

Spectroscopic Data

Spectroscopic methods, particularly ^{13}C NMR, are invaluable for distinguishing between structural isomers. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is unique for each isomer.

Isomer	Predicted ^{13}C NMR Chemical Shifts (ppm) and Multiplicity
Isoamylamine	Four distinct signals are expected: δ ~43 (t, -CH ₂ -NH ₂), ~40 (t, -CH ₂ -), ~26 (d, -CH-), ~22 (q, -CH ₃). [5]
n-Pentylamine	Five distinct signals for each carbon in the straight chain: δ ~42 (t, -CH ₂ -NH ₂), ~34 (t), ~29 (t), ~22 (t), ~14 (q, -CH ₃). [4]
sec-Pentylamine	Five distinct signals are expected due to the asymmetry: δ ~49 (d, -CH-NH ₂), with other signals for the remaining carbons.
Neopentylamine	Three distinct signals are expected due to symmetry: δ ~52 (t, -CH ₂ -NH ₂), ~32 (s, quaternary C), ~28 (q, -CH ₃). [13]

Note: Predicted shifts are approximate. Actual values may vary based on solvent and experimental conditions.

Biological Activity & Toxicology

The biological effects of amines, including their toxicity, can be influenced by their structure. The shape of the molecule affects how it interacts with biological receptors and enzymes. Toxicological data, such as the median lethal dose (LD₅₀), provides a quantitative measure for comparison.

Isomer	LD ₅₀ (Oral, Rat)	Key Toxicological Information
Isoamylamine	Not readily available.	Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3]
n-Pentylamine	470 mg/kg[14]	Harmful if swallowed or in contact with skin. Toxic if inhaled. Causes severe skin burns and eye damage.[15]
sec-Pentylamine	Not readily available.	Data not widely available. Assumed to be a corrosive irritant similar to other isomers.
Neopentylamine	464 mg/kg[16]	Harmful if swallowed. Causes severe skin burns and eye damage.[17]

Experimental Protocols

Objective comparison requires standardized experimental methods. Below are detailed protocols for key analyses.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point.

- Apparatus: Thiele tube, mineral oil, thermometer, small test tube (4x50 mm), capillary tube (sealed at one end), rubber band or wire.
- Procedure:
 - Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
 - Add 0.5 mL of the amine sample into the small test tube.

- Place the capillary tube into the test tube with the open end down.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the assembly into the Thiele tube, with the thermometer bulb and sample positioned below the side arm.
- Gently heat the side arm of the Thiele tube with a microburner. The oil will circulate, ensuring even heating.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the air inside expands.
- Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Solubility and Basicity

This protocol assesses the solubility of the amine in water and its basic character, which allows it to dissolve in an acidic solution.[\[18\]](#)

- Apparatus: Test tubes, pH paper or pH meter, droppers.
- Reagents: Distilled water, 5% aqueous HCl solution.
- Procedure:
 - Solubility in Water:
 - Place 5 drops of the amine into a clean test tube.
 - Add 2 mL of distilled water.

- Shake the tube vigorously for 30 seconds.
- Observe and record whether the amine is soluble, partially soluble, or insoluble.[\[18\]](#)
- Basicity Test:
 - Using a clean glass rod, touch a drop of the aqueous solution from the previous step to a piece of pH paper.[\[18\]](#)
 - Record the pH by comparing the color to the provided chart. A pH > 7 indicates basicity.
- Solubility in Acid:
 - To the test tube containing the amine and water (even if insoluble), add 5% HCl dropwise while shaking.
 - Continue adding acid until the solution becomes clear or until 2 mL of acid has been added.
 - Record whether the amine dissolves in the acidic solution. Most amines form water-soluble ammonium salts.[\[19\]](#)

Gas Chromatography (GC) Analysis

GC is an excellent method for separating volatile isomers and assessing purity. Due to the basic nature of amines, specialized columns and conditions are required to prevent peak tailing.

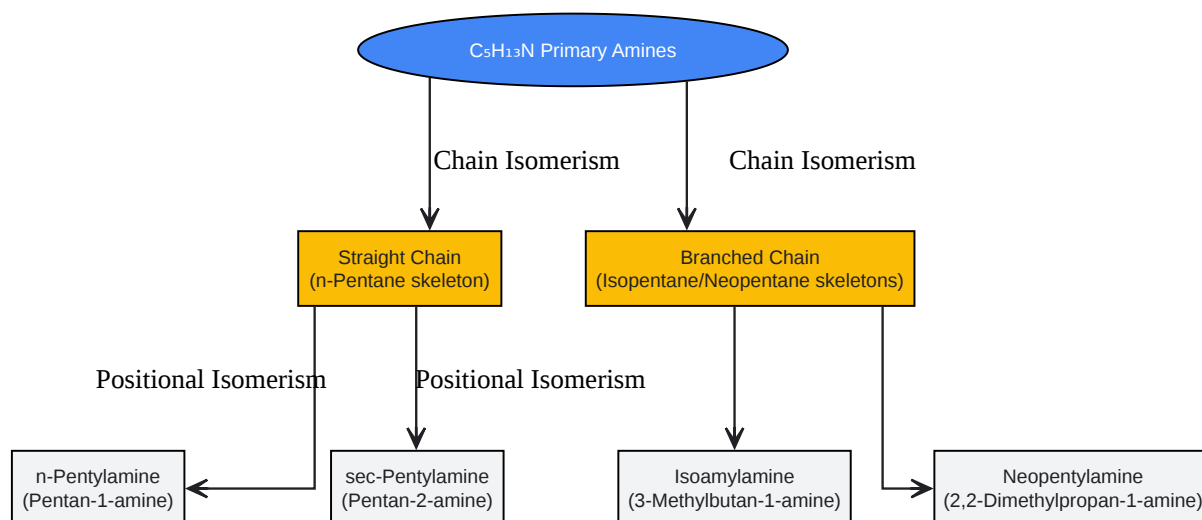
- Apparatus: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: A base-deactivated capillary column is recommended, such as a DB-5ms or a column specifically designed for amines (e.g., with a polyethylene glycol stationary phase treated with potassium hydroxide).
- Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
- Sample Preparation: Prepare a dilute solution of the amine isomer (e.g., 1% in methanol or ethanol).

- GC Conditions:
 - Injector Temperature: 250°C
 - Detector Temperature: 280°C
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 150°C.
 - Hold at 150°C for 5 minutes.
 - Injection: Inject 1 µL of the prepared sample.
- Analysis: The isomers will have different retention times based on their boiling points and interaction with the stationary phase. Generally, lower boiling point compounds (like neopentylamine) will elute first. The peak area corresponds to the relative amount of each component.

Visualizations

Logical Relationships of Pentylamine Isomers

The following diagram illustrates the structural classification of the primary amine isomers of pentane.

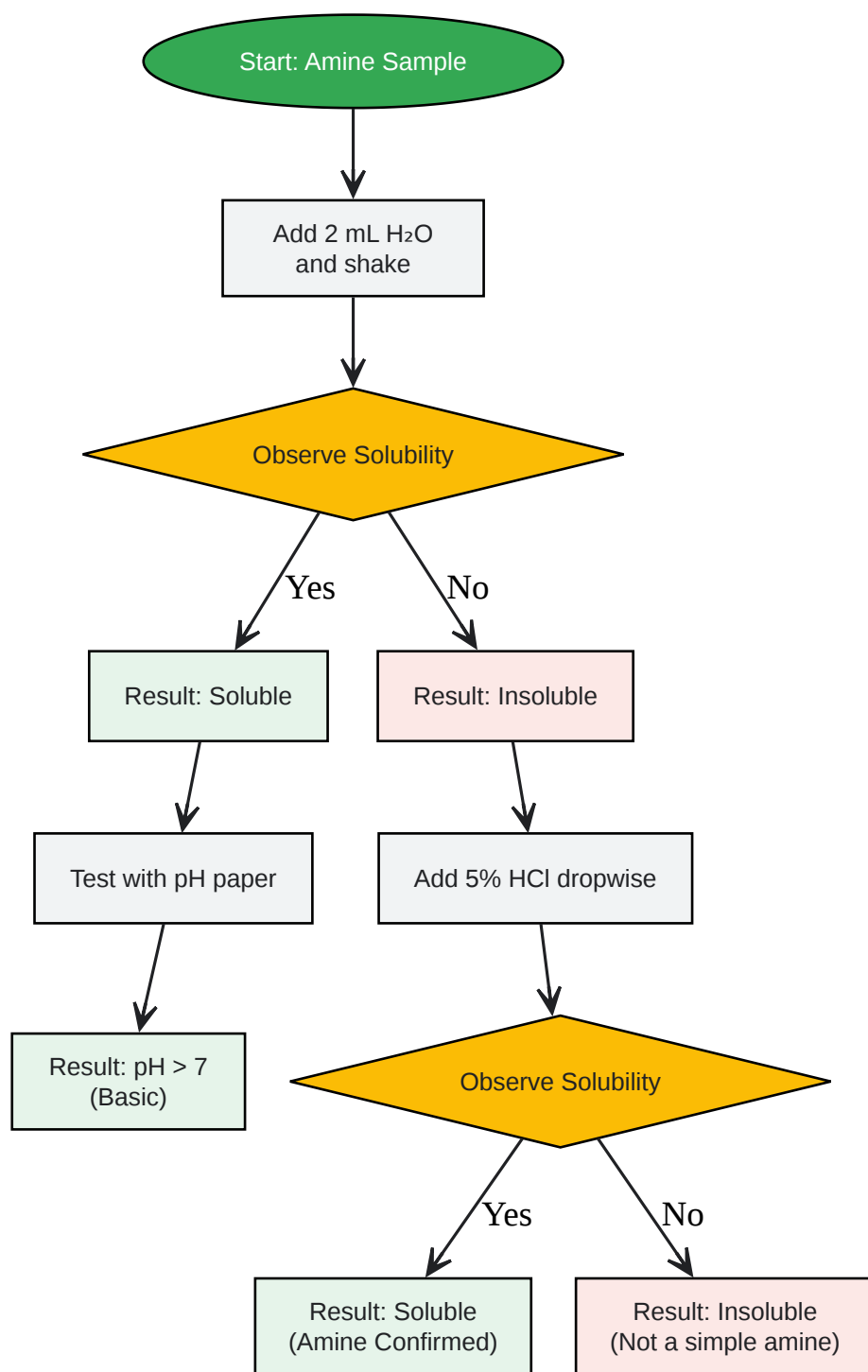


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Classification of selected C₅H₁₃N primary amine isomers.

Experimental Workflow for Amine Characterization

This workflow outlines the steps for determining the solubility and basicity of an unknown amine sample.



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Experimental workflow for amine solubility and basicity testing.

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